molecular formula C11H8ClNO B6289591 2-(4-Chlorophenyl)pyridin-3-ol CAS No. 42470-80-4

2-(4-Chlorophenyl)pyridin-3-ol

Cat. No.: B6289591
CAS No.: 42470-80-4
M. Wt: 205.64 g/mol
InChI Key: AGDYPZQCICFJNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyridin-3-ol: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a chlorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chlorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)pyridin-2-ol
  • 2-(4-Chlorophenyl)pyridin-4-ol
  • 2-(4-Chlorophenyl)pyridin-5-ol

Comparison: 2-(4-Chlorophenyl)pyridin-3-ol is unique due to the position of the hydroxyl group on the pyridine ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, 2-(4-Chlorophenyl)pyridin-2-ol may exhibit different hydrogen bonding patterns and steric interactions compared to this compound .

Properties

IUPAC Name

2-(4-chlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDYPZQCICFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575952
Record name 2-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42470-80-4
Record name 2-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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